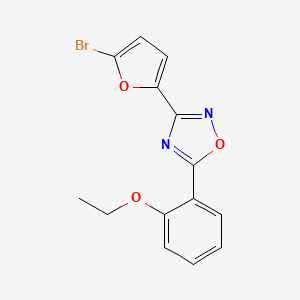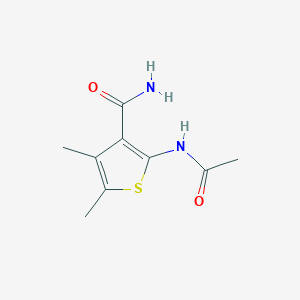![molecular formula C14H10N2O2 B5512204 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridine derivatives are a class of compounds that have shown potent activities against FGFR1, 2, and 3 . They are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of similar compounds, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been reported. They were synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación
- Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, including this compound, using a post-Ugi modification strategy .
- In vivo evaluation in infected Balb/c mice showed significant inhibition of parasite burden in both liver (56.2%) and spleen (61.1%) at a dose of 12.5 mg/kg .
- These compounds have been evaluated for their inhibitory activity against FGFR1 and antiproliferative effects on cancer cells (e.g., 4T1, MDA-MB-231, and MCF-7) .
- The scaffold of 1H-pyrrolo[2,3-b]pyridine has shown promise in targeting FGFR4 and other cancer-related pathways .
- Beyond antileishmanial and FGFR-related research, 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogues may have inhibitory activity against different cancer cell lines and other molecular targets .
- For instance, some derivatives have been explored as inhibitors of human neutrophil elastase (HNE) .
Antileishmanial Activity
FGFR Inhibition
Other Potential Targets
Mecanismo De Acción
Target of Action
The primary targets of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs) . FGFRs and TRKs play essential roles in various types of tumors and are involved in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with its targets by binding to the receptors, leading to inhibition of their activities . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound could form two hydrogen bonds with the backbone carbonyl and NH in the hinge region .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that similar compounds have shown good plasma stability .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cancer cell proliferation and induce apoptosis . Furthermore, it also significantly inhibits the migration and invasion of cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGCUHGBTMPMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)



![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)
![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)